Cas no 10519-74-1 (Acetamide, N-[(pentamethylphenyl)methyl]-)

Acetamide, N-[(pentamethylphenyl)methyl]- structure
10519-74-1 structure
Product Name:Acetamide, N-[(pentamethylphenyl)methyl]-
CAS No:10519-74-1
MF:C14H21NO
MW:219.322643995285
CID:97487
PubChem ID:5325477
Update Time:2025-04-18

Acetamide, N-[(pentamethylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[(pentamethylphenyl)methyl]-
    • acetamide, N-[(2,3,4,5,6-pentamethylphenyl)methyl]-
    • 10519-74-1
    • InChI=1/C14H21NO/c1-8-9(2)11(4)14(7-15-13(6)16)12(5)10(8)3/h7H2,1-6H3,(H,15,16
    • ZDPZCSZVDCSAQI-UHFFFAOYSA-N
    • N-(pentamethylbenzyl)acetamide
    • DTXSID30416014
    • Inchi: 1S/C14H21NO/c1-8-9(2)11(4)14(7-15-13(6)16)12(5)10(8)3/h7H2,1-6H3,(H,15,16)
    • InChI Key: ZDPZCSZVDCSAQI-UHFFFAOYSA-N
    • SMILES: O=C(C)NCC1C(C)=C(C)C(C)=C(C)C=1C

Computed Properties

  • Exact Mass: 219.16243
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1
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